

Application Notes and Protocols for 1,12-Dibromododecane in Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1,12-Dibromododecane*

Cat. No.: *B1294643*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **1,12-dibromododecane** as a versatile organic chemical intermediate. Detailed experimental protocols, quantitative data, and visualizations of relevant pathways and workflows are included to facilitate its application in research and development.

Introduction

1,12-Dibromododecane (CAS: 3344-70-5) is a bifunctional long-chain aliphatic hydrocarbon. [1] Its structure, featuring a twelve-carbon backbone with terminal bromine atoms, makes it an ideal linker and building block in a variety of synthetic applications.[2][3] The two primary reactive sites allow for the construction of complex molecules, polymers, and supramolecular assemblies.[4] This document outlines its key applications in the synthesis of bioactive molecules and materials, complete with detailed protocols and quantitative data to support experimental design.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of **1,12-dibromododecane** is presented in the table below.

Property	Value	References
Molecular Formula	$C_{12}H_{24}Br_2$	
Molecular Weight	328.13 g/mol	
Appearance	Off-white to pale brown crystalline solid	
Melting Point	38-42 °C	
Boiling Point	215 °C at 15 mmHg	
Solubility	Soluble in hot methanol; insoluble in water.	
Storage	Store at room temperature in a dry, well-ventilated area.	[5]

Safety Precautions: **1,12-Dibromododecane** is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Applications in Organic Synthesis

1,12-Dibromododecane is a versatile intermediate with applications in the synthesis of a wide range of compounds, including:

- Bioactive Molecules: It serves as a linker in the synthesis of enzyme inhibitors, receptor antagonists, and other biologically active compounds.
- Polymers: Its bifunctional nature allows it to be used as a monomer in the synthesis of various polymers, including ionenes.
- Gene Delivery Vectors: The long aliphatic chain is incorporated into the hydrophobic core of cationic bolaamphiphiles designed for non-viral gene delivery.[6]
- PROTACs: It can be used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are emerging as a new class of therapeutics.[4][7]

Experimental Protocols and Quantitative Data

This section provides detailed protocols for key reactions involving **1,12-dibromododecane**, along with tables summarizing quantitative data for easy comparison.

4.1. Synthesis of Bis-Quaternary Ammonium Salts (Gemini Surfactants)

Bis-quaternary ammonium salts, also known as gemini surfactants, are synthesized by the reaction of **1,12-dibromododecane** with tertiary amines. These compounds have applications as antimicrobial agents and in materials science.

Experimental Protocol: Synthesis of Hexamethylene-1,6-bis(N-dodecyl-N,N-dimethylammonium bromide)

This protocol describes the synthesis of a 12-6-12 gemini surfactant.

- In a round-bottom flask, dissolve N,N,N',N'-tetramethyl-1,6-hexanediamine (1.0 eq) in ethanol.
- Add **1,12-dibromododecane** (2.0 eq) to the solution.
- Reflux the reaction mixture for 24 hours.
- Cool the reaction mixture to room temperature and collect the precipitate by filtration.
- Wash the solid with cold ethanol and dry under vacuum to yield the desired product.

Quantitative Data: Synthesis of Bis-Quaternary Ammonium Salts

Reactant 1	Reactant 2	Solvent	Reaction Time (h)	Yield (%)	Reference
N,N,N',N'-tetramethyl-1,6-hexanediamine	1,12-dibromododecane	Ethanol	24	70	General procedure adapted from literature
3-Picoline	1,12-dibromododecane	Acetonitrile	48	>95	General procedure adapted from literature[8]

4.2. Synthesis of ω -Brominated Dodecyl Triphenylphosphonium Bromide

This intermediate is a key precursor for the synthesis of insect pheromones and other complex molecules via the Wittig reaction.

Experimental Protocol:

- In a round-bottom flask equipped with a reflux condenser, combine **1,12-dibromododecane** (1.0 eq) and triphenylphosphine (1.0 eq).
- Add anhydrous toluene to the flask and heat the mixture to reflux.
- Maintain reflux for 24 hours.
- Cool the reaction mixture to room temperature, and collect the white precipitate by filtration.
- Wash the solid with cold toluene and dry under vacuum.

Quantitative Data: Synthesis of Phosphonium Salts

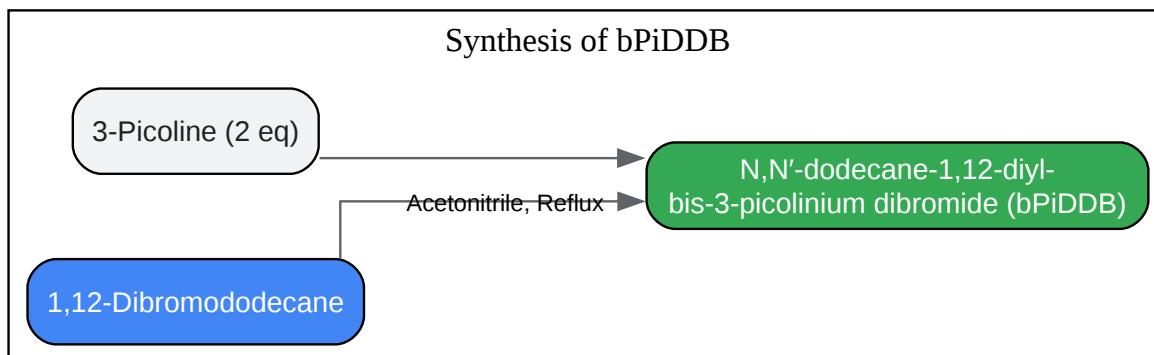
Reactant 1	Reactant 2	Solvent	Reaction Time (h)	Yield (%)	Reference
1,12-dibromododecane	Triphenylphosphine	Toluene	24	High	General procedure adapted from literature

4.3. Williamson Ether Synthesis

1,12-Dibromododecane can be used to synthesize long-chain di-ethers through the Williamson ether synthesis.

Experimental Protocol:

- In a round-bottom flask, suspend sodium hydride (2.2 eq, 60% dispersion in mineral oil) in anhydrous DMF.
- Slowly add a solution of the desired alcohol (2.0 eq) in anhydrous DMF at 0 °C.
- Stir the mixture at room temperature for 30 minutes.
- Add a solution of **1,12-dibromododecane** (1.0 eq) in anhydrous DMF.
- Heat the reaction mixture to 80 °C and stir for 12 hours.
- Cool the reaction to room temperature and quench with water.
- Extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.
- Purify the crude product by column chromatography.

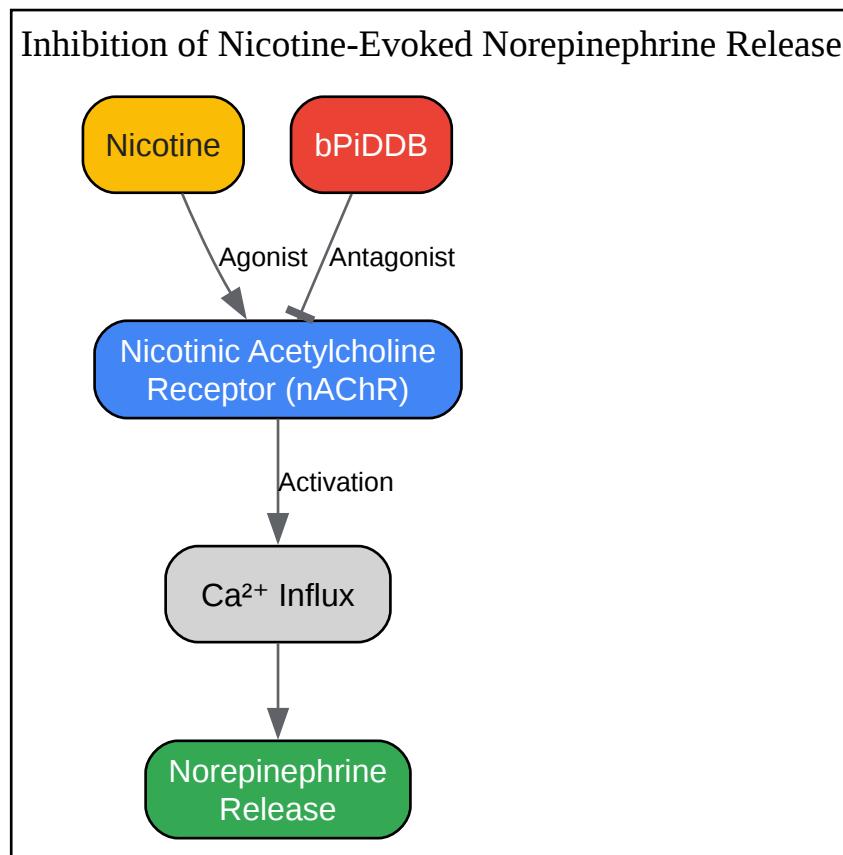

Quantitative Data: Williamson Ether Synthesis

Alcohol	Base	Solvent	Reaction Time (h)	Yield (%)	Reference
Phenol	K ₂ CO ₃	Acetonitrile	12	85-95	General procedure adapted from literature
4-Methoxyphenol	NaH	DMF	12	90	General procedure adapted from literature

Visualization of Pathways and Workflows

5.1. Synthesis of a Nicotinic Receptor Antagonist

1,12-Dibromododecane serves as a linker in the synthesis of the potent nicotinic acetylcholine receptor (nAChR) antagonist, N,N'-dodecane-1,12-diyl-bis-3-picolinium dibromide (bPiDDB).^[8]

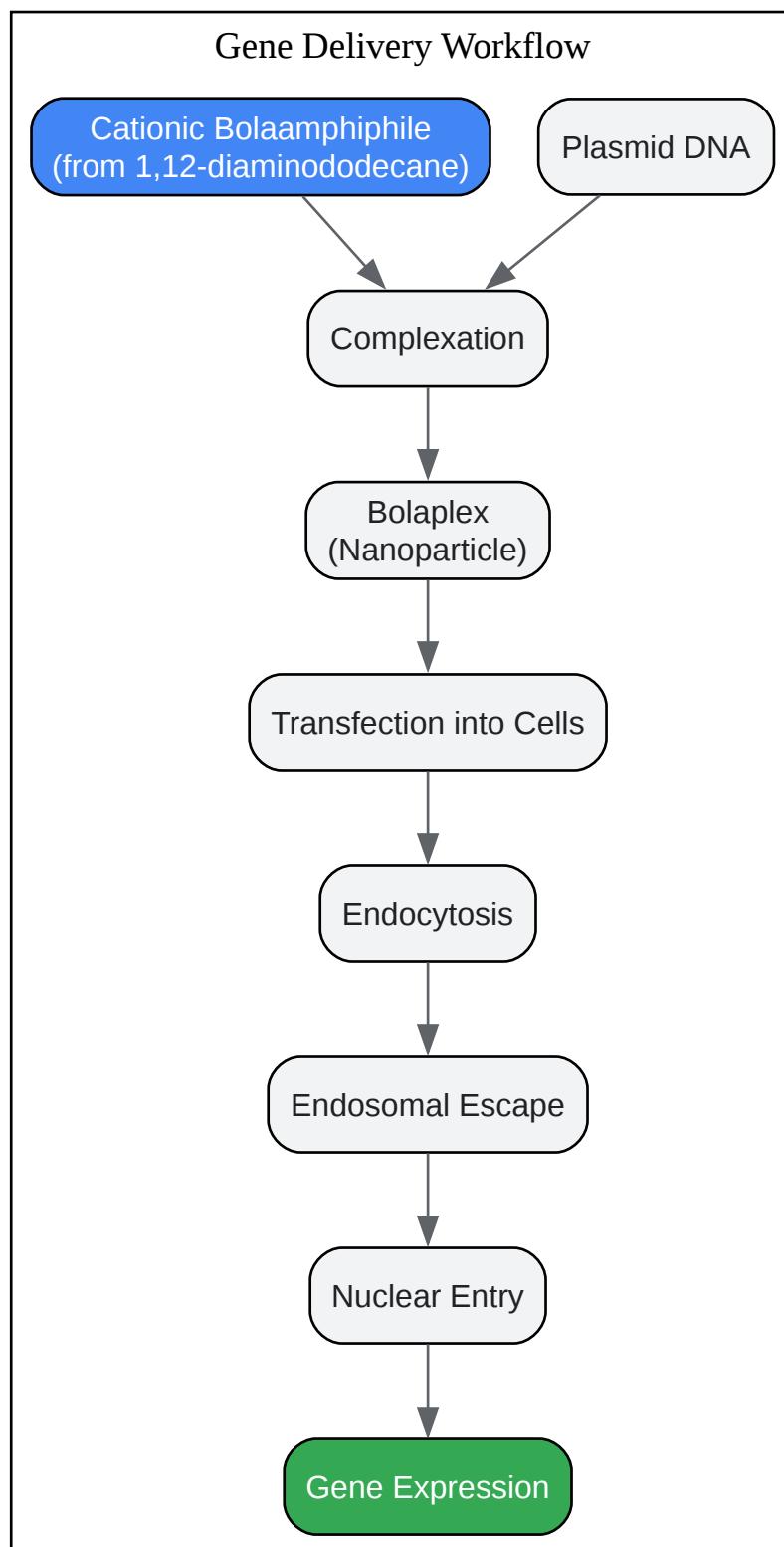


[Click to download full resolution via product page](#)

Synthesis of the nAChR antagonist bPiDDB.

5.2. Signaling Pathway Inhibition by bPiDDB

bPiDDB acts as an antagonist at nAChRs, thereby inhibiting nicotine-evoked neurotransmitter release, such as norepinephrine.^[8]

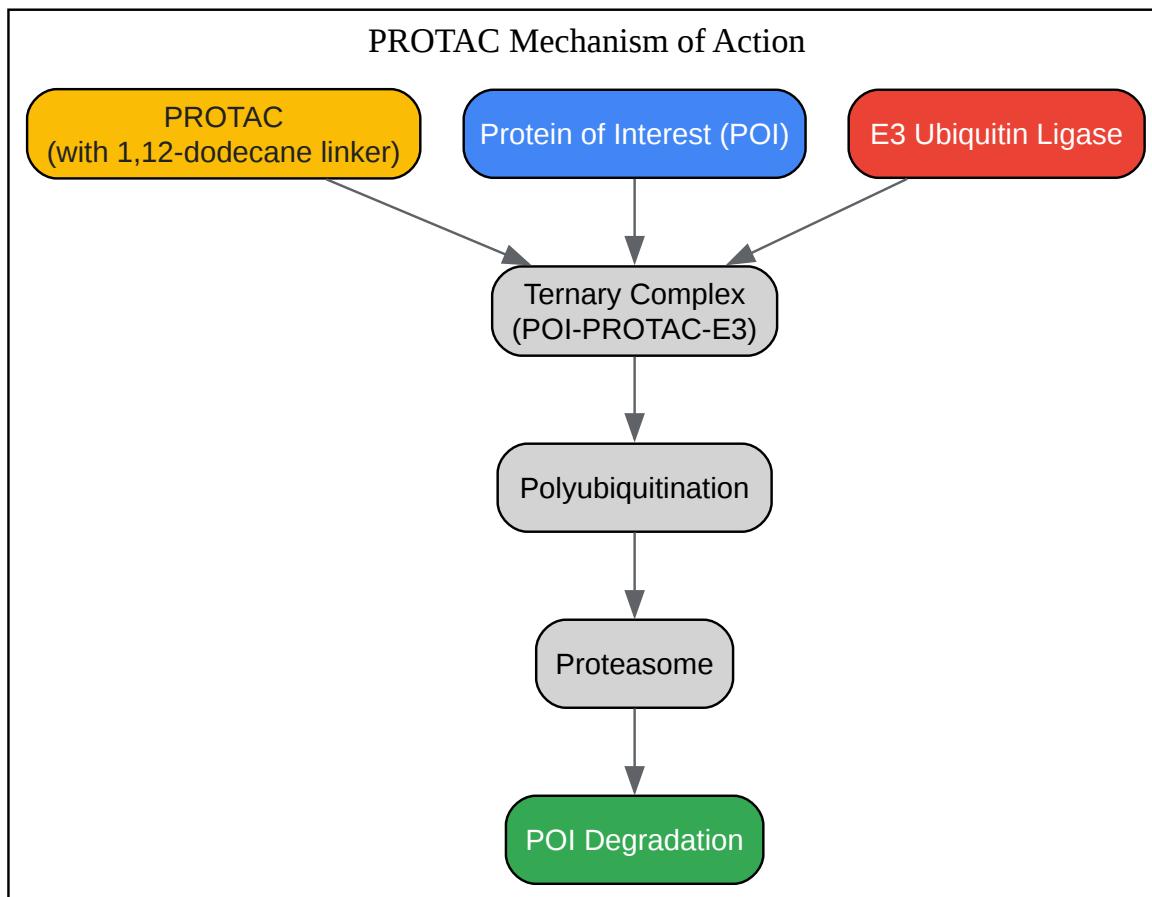


[Click to download full resolution via product page](#)

Mechanism of nAChR antagonism by bPiDDB.

5.3. Workflow for Non-Viral Gene Delivery

Cationic bolaamphiphiles synthesized from 1,12-diaminododecane (derived from **1,12-dibromododecane**) can be used as non-viral vectors for gene delivery.^[6]



[Click to download full resolution via product page](#)

Workflow for gene delivery using a bolaamphiphile.

5.4. PROTAC-Mediated Protein Degradation

1,12-Dibromododecane can be utilized as a linker to synthesize PROTACs, which induce the degradation of target proteins via the ubiquitin-proteasome system.[9]

[Click to download full resolution via product page](#)

PROTAC-induced protein degradation pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. On the synthesis of neurotransmitter receptor agonists with antagonist potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 1,12-Dibromododecane, 3344-70-5 | BroadPharm [broadpharm.com]
- 6. Diaminododecane-based cationic bolaamphiphile as a non-viral gene delivery carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The Novel Nicotinic Receptor Antagonist, N,N'-Dodecane-1,12-diyl-bis-3-picolinium Dibromide (bPiDDB), Inhibits Nicotine-evoked [³H]Norepinephrine Overflow from Rat Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for 1,12-Dibromododecane in Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1294643#use-of-1-12-dibromododecane-as-an-organic-chemical-intermediate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com